4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
This compound, also known as 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, has a CAS Number of 2470439-74-6 . It has a molecular weight of 379.41 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21NO5/c24-19(25)22-10-21(11-22,13-28-22)12-23-20(26)27-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Peptide Research
Fmoc Group in Hydroxy-group Protection : The Fmoc group is instrumental in protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. Its removal is conveniently achieved with triethylamine in dry pyridine solution, allowing for selective deprotection in the presence of other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Constrained Peptidomimetics : The compound has been utilized in the efficient synthesis of constrained peptidomimetic structures, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. These structures serve as rigid dipeptide mimetics, offering valuable tools for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Organic Synthesis
Solid-Phase Synthesis Applications : Fmoc-protected compounds have found extensive application in the solid-phase synthesis approach, particularly in the synthesis of N-alkylhydroxamic acids. This highlights the versatility of Fmoc chemistry in facilitating the synthesis of a wide range of structurally diverse molecules with potential biological activity (Mellor & Chan, 1997).
Advanced Material and Method Development
Innovative Synthetic Routes : The compound and its derivatives have been pivotal in developing new synthetic routes and methodologies. For example, the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid via N‐Fmoc‐thiourea showcases the innovative approaches in creating compounds with potential biological significance (Le & Goodnow, 2004).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, eye irritation, and respiratory irritation, respectively . The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-19(25)22-10-21(11-22,13-28-22)12-23-20(26)27-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMLHWOSPDLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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